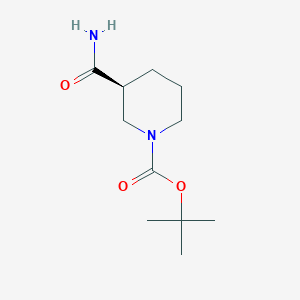

(S)-1-Boc-3-(aminocarbonyl)piperidine

Descripción general

Descripción

(S)-1-Boc-3-(aminocarbonyl)piperidine is a piperidine derivative with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and an aminocarbonyl group at the 3-position

Mecanismo De Acción

Target of Action

The compound “(S)-1-Boc-3-(aminocarbonyl)piperidine”, also known as “(S)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate”, is a piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities . .

Mode of Action

The mode of action of piperidine derivatives is often associated with their ability to interact with various signaling molecules and pathways . For instance, piperine, a well-studied piperidine derivative, has been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, and cytochrome P450 3A4 . It’s plausible that “this compound” may have a similar mode of action, but specific studies are needed to confirm this.

Biochemical Pathways

Piperidine derivatives have been reported to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways are involved in a variety of physiological processes, including cell growth, inflammation, and immune response .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure. For example, piperine has been found to enhance the bioavailability of several drugs . .

Result of Action

The result of the action of piperidine derivatives can be diverse, depending on their specific targets and mode of action. For instance, piperine has been reported to have antioxidant, anti-apoptotic, and anti-inflammatory effects . It’s plausible that “this compound” may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of piperidine derivatives can be influenced by various environmental factors. For example, the bioavailability of piperine can be affected by factors such as pH and the presence of other compounds . Similarly, the action, efficacy, and stability of “this compound” could be influenced by various environmental factors, but specific studies are needed to investigate this.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-(aminocarbonyl)piperidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine.

Protection of Nitrogen: The nitrogen atom of piperidine is protected using Boc anhydride in the presence of a base such as triethylamine to form Boc-piperidine.

Introduction of Aminocarbonyl Group: The Boc-protected piperidine is then subjected to a reaction with a suitable aminocarbonylating agent, such as carbonyldiimidazole (CDI), to introduce the aminocarbonyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Boc-3-(aminocarbonyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The aminocarbonyl group can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

Coupling Reactions: The compound can be used in coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Deprotected Amine: Removal of the Boc group yields the free amine.

Oxo Derivatives: Oxidation of the aminocarbonyl group forms oxo derivatives.

Amine Derivatives: Reduction of the aminocarbonyl group yields amine derivatives.

Aplicaciones Científicas De Investigación

(S)-1-Boc-3-(aminocarbonyl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

Industry: The compound is utilized in the production of agrochemicals and fine chemicals.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound without the Boc and aminocarbonyl groups.

Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.

Piperidine Derivatives: Various substituted piperidines with different functional groups.

Uniqueness

(S)-1-Boc-3-(aminocarbonyl)piperidine is unique due to the presence of both the Boc protecting group and the aminocarbonyl group, which provide versatility in synthetic applications. The stereochemistry (S)-configuration also adds to its uniqueness, making it valuable for the synthesis of chiral compounds.

Actividad Biológica

(S)-1-Boc-3-(aminocarbonyl)piperidine, also known as Suprastat, is a compound that has garnered attention for its biological activity, particularly in the field of cancer research. This article delves into its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.309 g/mol

- CAS Number : 162167-97-7

The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an aminocarbonyl substituent, which plays a crucial role in its biological activity.

This compound acts primarily as an inhibitor of histone deacetylase 6 (HDAC6) . This inhibition is significant because HDAC6 is involved in various cellular processes, including cell cycle regulation and apoptosis. The compound's structure allows it to form hydrogen bonds with specific amino acid residues in the active site of HDAC6, enhancing its inhibitory potency.

Key Interactions:

- Hydrogen Bonds : Establish significant interactions with residues D460, N530, and S531 in HDAC6.

- Biological Pathways : Modulates pathways related to tumor immunity by decreasing protumoral M2 macrophages and increasing CD8+ T-cell infiltration in tumor environments.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its effects on cancer cells and immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| HDAC Inhibition | Selective inhibition of HDAC6 | |

| Immunotherapy Enhancement | Increases efficacy of anti-PD1 therapy in melanoma models | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Melanoma Immunotherapy :

A study demonstrated that combining this compound with anti-PD1 therapy significantly improved tumor regression in melanoma models. The treatment led to a marked decrease in M2 macrophages and an increase in cytotoxic T-cell populations, indicating enhanced immune response against tumors. -

Cytotoxic Effects on Cancer Cell Lines :

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis was linked to its action on HDAC6, leading to altered gene expression profiles favoring cell death.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUDGDIIFSTSD-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172544 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-77-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88466-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.